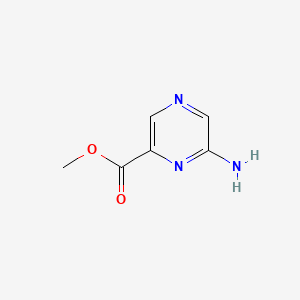

Methyl 6-aminopyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-aminopyrazine-2-carboxylate” is a pyrazine that is substituted by a methoxycarbonyl group at position 2 and an amino group at position 6 . It is a member of pyrazines, a methyl ester, and an aromatic amine .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of sodium azide and triphenylphosphine in dimethyl sulfoxide at 120℃ for 4 hours, followed by the addition of hydrogen chloride in water and dimethyl sulfoxide at 120℃ for 12 hours . The product is then extracted in ethyl acetate, dried with Na2SO4, and concentrated and dried with n-pentane .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC name “methyl 6-amino-2-pyrazinecarboxylate” and the InChI code "1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9)" . The molecular weight is 153.14 .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can react with isocyanates and aroyl chlorides to convert to pteridinediones .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 341.2°C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its solubility is classified as very soluble .Scientific Research Applications

Methyl 6-aminopyrazine-2-carboxylate is used in the synthesis of iminophosphoranes, which are intermediates in the production of 2,3-disubstituted pteridin-4(3H)-ones (Okawa, Eguchi, & Kakehi, 1996).

It serves as a precursor in the generation of various pteridin-4-one derivatives, which are useful in the study and development of potential pharmaceuticals (Albert, 1979).

The compound is involved in reactions leading to the formation of 2-aminopyrazine derivatives, which have applications in medicinal chemistry and drug design (Felder, Pitre, & Grabitz, 1964).

It is used in the synthesis of pteridines, specifically in studies exploring new routes to 4-aminopteridines, which are important in the field of biochemistry and pharmacology (Albert & Ota, 1971).

This compound is involved in the synthesis of N-substituted nicotinamides and related compounds, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

This compound is also used in studies focusing on the synthesis and catalytic application of lead(II) complexes in cyanosilylation reactions, contributing to the field of catalysis and organic synthesis (Karmakar, Hazra, Guedes da Silva, & Pombeiro, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 6-aminopyrazine-2-carboxylate is a derivative of pyrazine . Pyrazines are a class of compounds that have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyrazine derivatives are known to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Pyrazine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.0 , which could influence its distribution within the body. , which suggests it may have a lower potential for drug-drug interactions.

Biochemical Analysis

Biochemical Properties

It is known that pyrazine derivatives, such as Methyl 6-aminopyrazine-2-carboxylate, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

It has been suggested that pyrazine derivatives may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

methyl 6-aminopyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQOPTGQOOILCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659348 |

Source

|

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118853-60-4 |

Source

|

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)